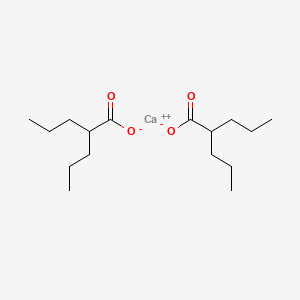
Bencilhidrazina
Descripción general
Descripción
Benzylhydrazine (BH) is an organic compound that belongs to the hydrazine family. It is a colorless liquid with a boiling point of 197 °C and a melting point of -20 °C. BH is a strong reducing agent with a wide range of applications in organic synthesis, scientific research and medical diagnostics. It is also used in the production of dyes, photographic developers, and pharmaceuticals. BH is a highly reactive compound and can be hazardous if handled improperly.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
La Bencilhidrazina se utiliza en química orgánica para la síntesis de varios compuestos. Sirve como bloque de construcción para hidrazonas, quinazolinas y bases de Schiff {svg_1}. Estos compuestos tienen aplicaciones significativas en el desarrollo de productos farmacéuticos debido a sus actividades biológicas, como las propiedades antiinflamatorias y analgésicas {svg_2}.
Industria Farmacéutica
En medicina, los derivados de la this compound se exploran por sus posibles efectos terapéuticos. Por ejemplo, se investigan por su papel en la inhibición de enzimas como la aminooxidasa de suero bovino, que es crucial para comprender la función de la enzima y diseñar nuevos fármacos {svg_3} {svg_4}.
Ciencia de Materiales
La this compound es una materia prima e intermedio importante en la ciencia de materiales. Se utiliza en la síntesis de varios materiales que encuentran aplicaciones en industrias como la farmacéutica, la agroquímica y los colorantes {svg_5}.
Investigación Agrícola
En agricultura, los compuestos de this compound se estudian por sus efectos en el crecimiento y la protección de las plantas. Están involucrados en la síntesis de compuestos que podrían actuar potencialmente como herbicidas o pesticidas, contribuyendo a la mejora del rendimiento de los cultivos {svg_6}.
Procesos Industriales
La this compound juega un papel en la enzimología industrial donde se utiliza para diseñar enzimas para diversas aplicaciones. Estas enzimas se pueden optimizar para procesos específicos, como la síntesis de alcoholes quirales y aminas, que son importantes en la industria farmacéutica {svg_7}.
Aplicaciones Ambientales
El impacto ambiental de la this compound también es objeto de estudio. Los investigadores investigan su comportamiento y efectos en diferentes condiciones ambientales, lo cual es crucial para evaluar su seguridad y huella ecológica {svg_8}.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
The mode of action of benzylhydrazine involves its interaction with its targets. It is synthesized through oxidative amination of benzylic C–H bonds . The resulting aminated products are accessed directly from the reaction of alkylarenes with dialkyl/diphenyl azodicarboxylates using Cu2O/Phen as the catalytic system .
Biochemical Pathways
The synthesis of benzylhydrazine derivatives via amination of benzylic c (sp3)–h bonds with dialkyl azodicarboxylates suggests that it may play a role in the amination pathways .
Result of Action
The result of benzylhydrazine’s action is the production of aminated products through the oxidative amination of benzylic C–H bonds . This reaction proceeds smoothly and a decent range of N-substituted hydrazides is synthesized in acceptable to good yields .
Análisis Bioquímico
Biochemical Properties
Benzylhydrazine plays a significant role in biochemical reactions, particularly as a pseudo-substrate for certain enzymes. One notable interaction is with bovine serum amine oxidase, where benzylhydrazine inhibits the enzyme but allows it to recover full activity after a few hours of incubation . The initial phase of this interaction involves a hydrazine-transfer reaction, leading to the formation of a hydrazine-bound enzyme, benzaldehyde, and hydrogen peroxide . This interaction highlights the compound’s ability to form stable intermediates and its potential as a biochemical tool.
Cellular Effects
Benzylhydrazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes like bovine serum amine oxidase can affect the production of reactive oxygen species, which in turn can influence cell signaling pathways and gene expression . Additionally, benzylhydrazine’s ability to form stable intermediates may impact cellular metabolism by altering the availability of key metabolic intermediates.
Molecular Mechanism
The molecular mechanism of benzylhydrazine involves its interaction with enzymes and the formation of stable intermediates. For example, in the case of bovine serum amine oxidase, benzylhydrazine forms a hydrazine-bound enzyme, which then undergoes further reactions to produce benzaldehyde and hydrogen peroxide . This mechanism highlights the compound’s ability to act as a pseudo-substrate and its potential to modulate enzyme activity through the formation of stable intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzylhydrazine can change over time. For instance, the inhibition of bovine serum amine oxidase by benzylhydrazine is reversible, with the enzyme recovering full activity after a few hours of incubation . This temporal aspect is crucial for understanding the compound’s stability and long-term effects on cellular function. Additionally, the formation and decay of intermediates, such as the hydrazine-bound enzyme, can provide insights into the compound’s stability and degradation over time.
Metabolic Pathways
Benzylhydrazine is involved in metabolic pathways that include its interaction with enzymes like bovine serum amine oxidase. The compound’s ability to form stable intermediates, such as the hydrazine-bound enzyme, can influence metabolic flux and the levels of key metabolites . Additionally, the production of reactive oxygen species, such as hydrogen peroxide, can impact various metabolic pathways and cellular processes.
Propiedades
IUPAC Name |
benzylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWLEZFTHYCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7 (mono-hydrochloride), 20570-96-1 (di-hydrochloride) | |
| Record name | Benzylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043749 | |
| Record name | Benzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-96-4 | |
| Record name | (Phenylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP7PK6UMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)




![2-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-2-azaspiro[5.5]undecane](/img/structure/B1204554.png)
![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
